molecular formula C13H14O B14302800 6-Phenylhepta-3,5-dien-2-one CAS No. 113486-01-4

6-Phenylhepta-3,5-dien-2-one

Cat. No.: B14302800
CAS No.: 113486-01-4
M. Wt: 186.25 g/mol
InChI Key: TYTPGLJGQNSHEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenylhepta-3,5-dien-2-one can be synthesized through a Claisen–Schmidt condensation reaction. This involves the reaction of cinnamaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen–Schmidt condensation remains a viable route for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylhepta-3,5-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated or partially saturated hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

6-Phenylhepta-3,5-dien-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylhepta-3,5-dien-2-one involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in electron transfer reactions, potentially affecting cellular redox states. Additionally, its phenyl group can interact with hydrophobic pockets in proteins, influencing their function and activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific conjugated diene system and phenyl group, which confer distinct chemical reactivity and potential biological activity. Its synthesis from readily available precursors like cinnamaldehyde also makes it an attractive compound for various applications.

Properties

CAS No.

113486-01-4

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

6-phenylhepta-3,5-dien-2-one

InChI

InChI=1S/C13H14O/c1-11(7-6-8-12(2)14)13-9-4-3-5-10-13/h3-10H,1-2H3

InChI Key

TYTPGLJGQNSHEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC=C(C)C1=CC=CC=C1

Origin of Product

United States

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